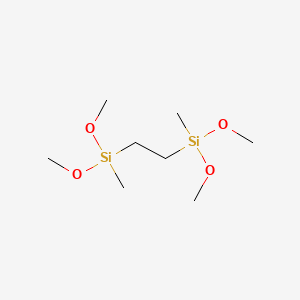

Dimethyltetramethoxydisilethylene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyltetramethoxydisilethylene is a chemical compound with the molecular formula C8H22O4Si2 and a molecular weight of 238.43 . It is also known by other names such as DK435, Ethylenebis(dimethoxymethylsilane), 1,2-Bis(methyldimethoxysilyl)ethane, 2,2,5,5-Tetramethoxy-2,5-disilahexane, and 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoctane .

Physical And Chemical Properties Analysis

This compound has a boiling point of 162℃, a density of 0.925, a refractive index of 1.4135, and a flash point of 44℃. Its specific gravity is 0.9679, and it reacts slowly with moisture/water .

科学的研究の応用

Biosensor Technology

Dimethyltetramethoxydisilethylene's unique properties make it ideal for sensor technologies, particularly in biosensors. These sensors are highly sensitive and selective, capable of detecting various diseases and pathogens. Biomolecules like antibodies, DNA, and enzymes can be immobilized on graphene platforms modified with nanoparticles and polymers, which may include compounds like Dimethyltetramoxydisilethylene. Such advancements significantly enhance patient care and early disease diagnosis (Peña-Bahamonde et al., 2018).

Photochemical Reactions

In photochemistry, Dimethyltetramoxydisilethylene can play a role in electron-transfer reactions. These reactions are pivotal in synthesizing various chemical compounds, potentially leading to the development of new materials or pharmaceuticals. For instance, the photoexcited reactions involving similar compounds have been studied for their potential in creating cyclodimers and dehydrodimers, which are crucial in chemical synthesis (Mattes & Farid, 1986).

Educational Applications

In the field of education, particularly in physical chemistry, Dimethyltetramoxydisilethylene-related compounds can be used to demonstrate scientific research-type experiments. These experiments provide comprehensive training in various chemistry disciplines, offering practical insights into chemical reactions and properties (He De-hua, Shi Lei, & Ma Ying, 2006).

Chemical Synthesis

It has applications in chemical synthesis, such as the production of 3,4-dihydropyrano[3,2-c]chromene derivatives. These compounds, synthesized using catalysts that may involve Dimethyltetramoxydisilethylene-related structures, have numerous applications, including pharmaceuticals and materials science (Wang, Ye, Zuo, & Luo, 2015).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

将来の方向性

特性

IUPAC Name |

2-[dimethoxy(methyl)silyl]ethyl-dimethoxy-methylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGSXJLKKLOVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CC[Si](C)(OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O4Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)

![2-Chloro-1-(7,7-dimethyl-6,8-dihydro-4H-furo[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B2453801.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2453809.png)

![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2453814.png)

![N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453819.png)